Methyl 9-oxobicyclo[3.3.1]nonane-3-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 9-oxobicyclo[3.3.1]nonane-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-14-11(13)9-5-7-3-2-4-8(6-9)10(7)12/h7-9H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPOQWKGXUZCSIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2CCCC(C1)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00598210 | |
| Record name | Methyl 9-oxobicyclo[3.3.1]nonane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00598210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123405-97-0 | |
| Record name | Methyl 9-oxobicyclo[3.3.1]nonane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00598210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 9 Oxobicyclo 3.3.1 Nonane 3 Carboxylate and Analogues
Retrosynthetic Analysis of the Bicyclo[3.3.1]nonane Core
Retrosynthetic analysis of the bicyclo[3.3.1]nonane core reveals several strategic disconnections. A common approach involves disconnecting the two rings at the bridgehead carbons, often leading back to a substituted cyclohexanone (B45756) precursor. For instance, the bicyclo[3.3.1]nonane-1,3,5-trione core, a key intermediate for phloroglucin natural products like garsubellin A, can be retrosynthetically disconnected to a functionalized cyclohexanone enol ether and malonyl dichloride. acs.org This strategy aims to form the second six-membered ring in a single cyclization step.
Another powerful retrosynthetic approach involves a domino Michael-aldol reaction sequence. rsc.org This strategy disconnects the bicyclic system into a β-ketoaldehyde and an α,β-unsaturated aldehyde, such as acrolein. rsc.org This disconnection is particularly efficient as it allows for the rapid assembly of the complex bicyclic core from relatively simple, acyclic or monocyclic precursors in a single pot.
Direct Synthetic Routes to Methyl 9-oxobicyclo[3.3.1]nonane-3-carboxylate
Direct synthetic routes to this specific bicyclic carboxylate and its analogues often employ powerful ring-forming reactions that construct the core in a highly convergent manner.
Intramolecular Annulation and Cyclization Reactions for Core Formation
Intramolecular annulation and cyclization reactions are pivotal in the synthesis of the bicyclo[3.3.1]nonane skeleton. These reactions typically involve the formation of one of the rings from a pre-existing carbocyclic structure. For example, a tandem intermolecular alkylation-intramolecular Michael addition sequence has been successfully employed. semanticscholar.org In this approach, a Michael donor, such as dimethyl malonate, is alkylated with a suitable electrophile attached to a cyclohexene (B86901) ring, followed by an intramolecular Michael addition to form the second ring of the bicyclo[3.3.1]nonane system. semanticscholar.org
Radical cyclizations also offer a powerful tool for constructing this bicyclic core. A highly stereoselective tandem radical reaction has been utilized to construct the azabicyclo[3.3.1]nonane core, which is structurally related to the carbocyclic target. acs.org
Application of Michael Additions and Aldol (B89426) Condensations in Bicyclic System Construction
The combination of Michael additions and aldol condensations is a cornerstone in the construction of bicyclo[3.3.1]nonane systems. rsc.orgnih.gov Base-promoted tandem Michael addition-intramolecular aldolizations are well-documented for this purpose. nih.gov For instance, the condensation of dimethyl-1,3-acetonedicarboxylate with α,β-unsaturated aldehydes, promoted by a base like piperidine, can yield bicyclo[3.3.1]nonenols in high yields. nih.govskemman.is
A notable example involves a base-catalyzed Michael addition between a β-keto thiolester or sulfone and an enone, followed by an acid-catalyzed aldol condensation to form a β,γ-unsaturated bicyclo[3.3.1]nonenone. nih.govresearchgate.net This sequence efficiently builds the bicyclic core with functionality that can be further elaborated. The domino Michael-hemiacetalization-Michael reaction followed by oxidation represents another sophisticated application of this strategy to form oxabicyclo[3.3.1]nonan-2-ones. nih.gov
| Reactants | Conditions | Product | Yield |
| Dimethyl-1,3-acetonedicarboxylate and enals | Piperidine or TBAF | Bicyclo[3.3.1]nonenols | High |
| β-keto thiolesters/sulfones and enones | Base-catalyzed Michael addition, then acid-catalyzed aldol condensation | β,γ-unsaturated bicyclo[3.3.1]nonenone | - |
| (E)-3-aryl-2-nitroprop-2-enols and (E)-7-aryl-7-oxohept-5-enals | MDO catalysis, then PCC oxidation | 3-oxabicyclo[3.3.1]nonan-2-one derivatives | - |
Palladium-Catalyzed Cycloalkenylation Strategies for Bicyclo[3.3.1]nonane Scaffolds
Palladium-catalyzed reactions have emerged as a powerful tool for the synthesis of complex carbocycles, including the bicyclo[3.3.1]nonane scaffold. The palladium-catalyzed cycloalkenylation of olefinic keto esters is a notable example. researchgate.net This method can feature a catalytic cycle employing oxygen as a reoxidizing agent. researchgate.net Specifically, the palladium acetate-mediated annulation of an α-(3-alkenyl)-tethered cyclohexanone TMS-enol ether can produce the bicyclic system. rsc.org These strategies often provide access to functionalized bicyclic systems that are challenging to obtain through other methods. researchgate.netnih.gov
Stereoselective and Enantioselective Approaches in Bicyclo[3.3.1]nonane Synthesis
Controlling the stereochemistry during the synthesis of the bicyclo[3.3.1]nonane core is crucial, especially for applications in the synthesis of chiral natural products and biologically active molecules. researchgate.nettandfonline.com
Chiral Induction and Auxiliary-Mediated Reactions
Chiral induction and the use of chiral auxiliaries are established methods for achieving stereoselectivity in organic synthesis. core.ac.uk In the context of bicyclo[3.3.1]nonane synthesis, chiral auxiliaries can be employed to direct the stereochemical outcome of key bond-forming reactions. For instance, a chiral bicyclo[3.3.1]nonane derivative has been synthesized and used as a chiral ionic liquid to catalyze asymmetric Michael addition reactions. lmaleidykla.lt This demonstrates the principle of using a chiral scaffold to induce asymmetry in subsequent transformations. The synthesis of chiral sp3-rich bicyclo[3.3.1]nonane scaffolds has been achieved as single diastereomers through intramolecular addition reactions, including base-promoted aldol reactions, starting from a chiral aldehyde. nih.gov
| Starting Material | Key Reaction | Stereochemical Control |
| Chiral aldehyde | Base-promoted aldol reaction | Synthesis of single diastereomers |
| (+)-(1S,5S)-bicyclo[3.3.1]nonane-2,6-dione | Synthesis of chiral ionic liquid | Used as a catalyst for asymmetric Michael addition |
Enantiospecific Transformations from Chiral Precursors
The asymmetric synthesis of bicyclo[3.3.1]nonane derivatives in an enantiomerically pure form is of significant interest for applications in medicinal chemistry and materials science. A powerful strategy to achieve this is through the utilization of naturally occurring chiral molecules, often referred to as the "chiral pool." Terpenes, such as carvone (B1668592) and limonene, are particularly valuable starting materials due to their inherent chirality and abundance.
One notable approach involves the use of (R)-carvone as a chiral precursor. An iron(III)-catalyzed reductive olefin coupling between (R)-carvone and methyl acrylate (B77674) can be employed to construct the bicyclo[3.3.1]nonane skeleton. This reaction proceeds through a tandem intermolecular alkylation and intramolecular Michael addition sequence, establishing the bicyclic core with a degree of stereocontrol. While this specific reaction has been reported to yield a functionalized bicyclo[3.3.1]nonane, further transformations would be necessary to arrive at the precise structure of this compound.
Another strategy involves the use of chiral epoxides to induce an enantiodivergent synthesis of polyprenylated acylphloroglucinol (PPAP) scaffolds, which often contain the bicyclo[3.3.1]nonane core. This method relies on an epoxide-mediated ring closure of a suitably substituted precursor. Additionally, a Michael-aldol type annulation has been developed for the construction of functionalized bicyclo[3.n.1]alkanes, which can be adapted for enantioselective synthesis through the use of chiral catalysts or auxiliaries.
The following table summarizes key aspects of enantiospecific synthetic approaches:
| Chiral Precursor | Key Reaction | Resulting Scaffold |
| (R)-Carvone | Iron(III)-catalyzed reductive olefin coupling | Functionalized bicyclo[3.3.1]nonane |
| Chiral Epoxides | Epoxide-mediated ring closure | Polyprenylated acylphloroglucinol (PPAP) scaffold |
| Prochiral 1,3-diketones | Asymmetric Michael-aldol annulation | Functionalized bicyclo[3.n.1]alkanes |
Functionalization and Derivatization Strategies on the Bicyclo[3.3.1]nonane Framework
Once the bicyclo[3.3.1]nonane core is established, further functionalization and derivatization are often required to synthesize specific target molecules. These transformations can be directed at various positions on the bicyclic scaffold, including the carboxylate moiety and the C-9 oxo group.
The methyl ester at the C-3 position of this compound offers a handle for a variety of chemical transformations. Standard hydrolysis conditions, either acidic or basic, can be employed to convert the methyl ester to the corresponding carboxylic acid. For instance, treatment of tetraethyl 9-oxobicyclo[3.3.1]nonane-1,3,5,7-tetracarboxylate with 20% aqueous HCl under reflux affords the corresponding tetracarboxylic acid. thieme-connect.de This carboxylic acid can then serve as a precursor for other functional groups.
Amide bond formation is a common derivatization strategy. The carboxylic acid can be activated, for example, by conversion to an acid chloride, followed by reaction with a primary or secondary amine to yield the corresponding amide. This approach has been utilized in the synthesis of bicyclo[3.3.1]nonane-based pyridylmethylamines. rsc.org
Reduction of the carboxylate group provides another avenue for functionalization. While direct reduction of the ester can be challenging in the presence of the ketone, conversion to the carboxylic acid followed by reduction using reagents like borane-tetrahydrofuran (B86392) complex can yield the corresponding primary alcohol.
The C-9 ketone is a key functional group that can be manipulated to introduce further complexity into the bicyclo[3.3.1]nonane system.
Reduction: The C-9 ketone can be stereoselectively reduced to the corresponding alcohol. The choice of reducing agent can influence the stereochemical outcome, affording either the endo or exo alcohol. For example, the reduction of a bicyclo[3.3.1]nonan-9-one derivative as part of the synthesis of garsubellin A was a key step. rsc.org
Olefinations: The Wittig reaction is a powerful tool for converting ketones into alkenes. youtube.comwikipedia.orgorganic-chemistry.org The C-9 ketone of a bicyclo[3.3.1]nonane derivative can react with a phosphonium (B103445) ylide to introduce an exocyclic double bond at the C-9 position. This has been demonstrated in the selective Wittig reaction of diones within this bicyclic system. researchgate.net
Reductive Amination: The ketone can be converted to an amine via reductive amination. This typically involves the formation of an imine or enamine intermediate by reaction with an amine, followed by reduction with a suitable reducing agent such as sodium cyanoborohydride. le.ac.uk
Spirocyclization: The C-9 carbonyl group can also serve as an anchor point for the construction of spirocyclic systems. For example, the reaction of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one thiosemicarbazones with acetic anhydride (B1165640) leads to the formation of spiro-thiadiazole derivatives. nih.gov
The following table summarizes transformations of the C-9 oxo group:
| Reaction | Reagents | Product |
| Reduction | e.g., NaBH4, LiAlH4 | 9-Hydroxybicyclo[3.3.1]nonane |
| Wittig Reaction | Ph3P=CHR | 9-Alkylidenebicyclo[3.3.1]nonane |
| Reductive Amination | R-NH2, NaBH3CN | 9-Aminobicyclo[3.3.1]nonane |
| Spirocyclization | e.g., Thiosemicarbazide, Ac2O | Spiro-heterocycle at C-9 |
The replacement of one or more carbon atoms in the bicyclo[3.3.1]nonane framework with heteroatoms such as nitrogen, oxygen, or sulfur leads to a diverse range of heteroanalogues with potentially altered chemical and biological properties.
Azabicyclo[3.3.1]nonanes: These nitrogen-containing analogues are prevalent in many alkaloids. rsc.org A common synthetic route involves the double Mannich reaction of a ketone, an amine, and formaldehyde. Another approach utilizes the cyclization of cis-cyclohexane-1,3-dicarboxylic acid derivatives through ammonolysis and subsequent reduction.
Oxabicyclo[3.3.1]nonanes: The introduction of an oxygen atom into the bicyclic core can be achieved through various strategies. One method involves the stereoselective synthesis of 3-oxabicyclo[3.3.1]nonan-2-ones via an organocatalytic domino Michael-hemiacetalization-Michael reaction. nih.gov Another approach is the synthesis of 2,9-dioxabicyclo[3.3.1]nonanes through a double intramolecular hetero-Michael addition of a diol to a ynone. nih.gov
Thiabicyclo[3.3.1]nonanes: Sulfur-containing analogues can also be synthesized. Tandem C-alkylation and S-alkylation strategies have been employed to construct these frameworks.
Emerging Technologies in Bicyclo[3.3.1]nonane Synthesis Research (e.g., AI-Assisted Route Design)
Structural and Conformational Analysis of Methyl 9 Oxobicyclo 3.3.1 Nonane 3 Carboxylate
Theoretical and Computational Investigations of Bicyclo[3.3.1]nonane Conformations
Theoretical and computational methods are powerful tools for investigating the conformational landscapes of bicyclic systems like Methyl 9-oxobicyclo[3.3.1]nonane-3-carboxylate. These methods provide insights into the relative stabilities of different conformations and the energy barriers between them.
Molecular Mechanics and Quantum Chemical Calculations for Conformational Landscapes
Molecular mechanics and quantum chemical calculations have been extensively employed to explore the potential energy surface of the bicyclo[3.3.1]nonane system. researchgate.net These studies consistently show that the twin-chair (or chair-chair) conformation is the most stable for the parent bicyclo[3.3.1]nonane. However, the energy difference between the chair-chair and the chair-boat conformation is relatively small, estimated to be around 2-3 kcal/mol. acs.org This small energy gap suggests that derivatives of bicyclo[3.3.1]nonane can exist as a mixture of conformers in equilibrium.
For this compound, the presence of a carbonyl group at the C9 position and a methyl carboxylate group at the C3 position will influence the conformational preference. The carbonyl group at C9 generally favors a chair-chair conformation. However, the methyl carboxylate group at C3 can introduce steric interactions that may destabilize the chair-chair form, particularly if the substituent is in an endo position, which could lead to a preference for a chair-boat conformation. rsc.org Quantum chemical calculations, such as Density Functional Theory (DFT), can provide a more accurate description of the electronic effects and intramolecular interactions, offering a refined understanding of the conformational landscape of this specific molecule. spectrabase.comacademie-sciences.fr
Analysis of Chair-Chair, Boat-Chair, and Twist-Boat Conformations
The primary conformations of the bicyclo[3.3.1]nonane skeleton are the chair-chair (CC), boat-chair (BC), and the less common twist-boat.
Chair-Chair (CC) Conformation: In this conformation, both six-membered rings adopt a chair form. This is generally the most stable conformation for unsubstituted bicyclo[3.3.1]nonane. ichem.md However, this conformation can be destabilized by steric repulsion between endo substituents on the C3 and C7 positions. ichem.md
Boat-Chair (BC) Conformation: Here, one ring is in a chair conformation while the other is in a boat conformation. This conformation becomes more favorable when there are bulky endo substituents at the C3 or C7 positions, as it alleviates the steric strain present in the CC form. rsc.orgichem.md For this compound, if the methyl carboxylate group at C3 is in the endo position, the BC conformation might be significantly populated or even preferred.
Twist-Boat Conformation: This is a higher energy, more flexible conformation that is generally not significantly populated at room temperature for most bicyclo[3.3.1]nonane derivatives.
The equilibrium between these conformations is dynamic and can be influenced by factors such as temperature and the solvent environment.
Spectroscopic Characterization Techniques for Structural Elucidation
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are indispensable for the experimental determination of the structure and stereochemistry of bicyclic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
NMR spectroscopy provides detailed information about the chemical environment of each nucleus in a molecule, allowing for the determination of its three-dimensional structure and conformational preferences in solution. researchgate.net
Proton Nuclear Magnetic Resonance (1H NMR) Studies
An exo -substituent at C3 would likely result in the C3-proton appearing at a relatively upfield chemical shift. In contrast, an endo -substituent would cause the C3-proton to be in a more shielded environment. The coupling constants between the C3-proton and the adjacent methylene (B1212753) protons at C2 and C4 would be indicative of the dihedral angles and thus the conformation of that ring.
The protons on the bridgehead carbons (C1 and C5) are expected to appear as complex multiplets. The chemical shifts of the protons alpha to the carbonyl group at C9 (the bridgehead protons) would be deshielded.
A hypothetical table of expected ¹H NMR chemical shifts is presented below based on general principles and data from similar structures.
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| H1, H5 | 2.5 - 3.0 | m |
| H2, H4, H6, H8 | 1.5 - 2.5 | m |
| H3 | 2.8 - 3.2 (exo) / 2.2 - 2.6 (endo) | m |
| H7 | 1.5 - 2.2 | m |
| OCH₃ | ~3.7 | s |
Carbon-13 Nuclear Magnetic Resonance (13C NMR) Studies
¹³C NMR spectroscopy is a powerful tool for determining the carbon framework of a molecule. The chemical shifts of the carbon atoms in this compound would be characteristic of the bicyclic system and its functional groups.
The carbonyl carbon of the ketone at C9 would be expected to resonate at a significantly downfield chemical shift, typically in the range of 210-220 ppm. mdpi.com The carbonyl carbon of the methyl ester would appear around 170-175 ppm. The bridgehead carbons (C1 and C5) would also have distinct chemical shifts. The chemical shift of C3 would be directly influenced by the attached methyl carboxylate group.
A table of predicted ¹³C NMR chemical shifts is provided below for illustrative purposes.
| Carbon | Expected Chemical Shift (ppm) |
| C=O (Ketone, C9) | 210 - 220 |
| C=O (Ester) | 170 - 175 |
| OCH₃ | ~52 |
| C1, C5 | 40 - 50 |
| C3 | 40 - 45 |
| C2, C4, C6, C8 | 25 - 35 |
| C7 | 20 - 30 |
Advanced Two-Dimensional NMR Methodologies (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹C) signals and for determining the conformational preferences of complex molecules like this compound. nih.govacs.org A combination of several 2D NMR experiments provides a comprehensive picture of the molecular structure. nih.govscience.gov
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). For the bicyclo[3.3.1]nonane skeleton, COSY would reveal the connectivity within each cyclohexane (B81311) ring, for instance, by showing correlations between the bridgehead protons (H1, H5) and their adjacent methylene or methine protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the definitive assignment of carbon resonances based on the already-assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons, typically over two or three bonds (²JCH, ³JCH). This is crucial for identifying quaternary carbons and piecing together the molecular framework. For instance, correlations from the bridgehead protons (H1, H5) to the ketone carbonyl carbon (C9) would confirm the position of the oxo group.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for conformational analysis as it identifies protons that are close in space, regardless of their bonding connectivity. acs.org In the bicyclo[3.3.1]nonane system, the key conformational question is whether the rings adopt a twin-chair, chair-boat, or boat-boat geometry. vu.lt NOESY data, such as the presence or absence of a spatial correlation between the axial protons at C3 and C7, can provide direct evidence for the dominant conformation in solution. nih.gov Studies on related 3-azabicyclo[3.3.1]nonanes have extensively used these techniques to establish a twin-chair conformation with equatorial substituents as the preferred geometry. nih.govresearchgate.net
Interactive Table: Expected 2D NMR Correlations for this compound
| Experiment | Correlated Nuclei | Structural Information |
| COSY | H1 ↔ H2, H8 | Connectivity around bridgehead C1 |
| H5 ↔ H4, H6 | Connectivity around bridgehead C5 | |
| H3 ↔ H2, H4 | Position of the carboxylate substituent | |
| HSQC | H1 ↔ C1 | Direct C-H attachment |
| H3 ↔ C3 | Direct C-H attachment | |
| -OCH₃ ↔ -OCH₃ | Methyl ester group assignment | |
| HMBC | H1, H5 ↔ C9 (C=O) | Confirms position of ketone |
| H2, H4 ↔ C3 | Connectivity adjacent to substituent | |
| -OCH₃ ↔ C=O (ester) | Confirms methyl ester structure | |
| NOESY | H3 (axial) ↔ H7 (axial) | Proximity indicates chair-chair conformation |
| H1 ↔ H8 (endo) | Through-space proximity |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound and for gaining structural insights through the analysis of its fragmentation patterns. For this compound (C₁₁H₁₆O₃, Molecular Weight: 196.24 g/mol ), electron ionization (EI) would be expected to produce an abundant molecular ion peak ([M]⁺) at m/z 196.
The fragmentation of the bicyclo[3.3.1]nonan-9-one core is influenced by the presence of the ketone and the methyl carboxylate group. The analysis of related 3,7-diazabicyclo[3.3.1]nonan-9-ones has shown that initial fragmentation often involves the cleavage of the C1-C2 bond. nih.gov For the target molecule, characteristic fragmentation pathways would likely include:
Loss of the methoxy (B1213986) group: Cleavage of the O-CH₃ bond of the ester, resulting in a fragment at [M - 31]⁺ (m/z 165).
Loss of the carbomethoxy group: Cleavage of the C3-C(O)OCH₃ bond, leading to a fragment at [M - 59]⁺ (m/z 137).
Alpha-cleavage adjacent to the ketone: Cleavage of the C1-C9 or C5-C9 bond, followed by the loss of carbon monoxide (CO), a common fragmentation for cyclic ketones, resulting in a fragment at [M - 28]⁺ (m/z 168).
Retro-Diels-Alder type reactions: Cleavage of the bicyclic system itself, which can lead to various smaller fragments characteristic of the cyclohexane rings.
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion and its major fragments, providing definitive evidence for the compound's identity. acs.org
Interactive Table: Predicted Mass Spectrometry Fragments
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 196 | [C₁₁H₁₆O₃]⁺ | Molecular Ion (M⁺) |
| 165 | [M - OCH₃]⁺ | Loss of methoxy radical from ester |
| 137 | [M - COOCH₃]⁺ | Loss of carbomethoxy radical |
| 168 | [M - CO]⁺ | Alpha-cleavage and loss of carbon monoxide |
| 136 | [M - C₂H₄O₂]⁺ | McLafferty rearrangement involving ester |
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
X-ray crystallography provides the most definitive information about the solid-state structure of a molecule, revealing precise bond lengths, bond angles, and torsional angles. researchgate.net For a derivative of the bicyclo[3.3.1]nonane system, a key finding would be the conformation of the two six-membered rings. While the twin-chair conformation is often the most stable, significant flattening or adoption of a chair-boat conformation can occur depending on the substitution pattern. vu.lt
Vibrational Circular Dichroism (VCD) Spectroscopy for Chiral Bicyclo[3.3.1]nonanes
Vibrational Circular Dichroism (VCD) is the differential absorption of left and right circularly polarized infrared light during a vibrational transition. It is a powerful spectroscopic technique for determining the absolute configuration of chiral molecules in solution. mdpi.com Since this compound is chiral, its enantiomers will produce mirror-image VCD spectra.
The application of VCD to bicyclo[3.3.1]nonane derivatives has proven effective. mdpi.comresearchgate.net The experimental VCD spectrum is typically compared to a spectrum predicted by Density Functional Theory (DFT) calculations for a specific enantiomer (e.g., the R or S configuration). A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. nih.govacs.org Furthermore, because VCD spectra are highly sensitive to molecular conformation, this technique can also be used to study the conformational equilibria of flexible molecules in solution. mdpi.com For this compound, VCD could distinguish between chair-chair and chair-boat conformers and determine their relative populations. researchgate.net
Influence of Intramolecular Interactions on Molecular Geometry (e.g., Transannular Interactions, Hydrogen Bonding)
The geometry of the bicyclo[3.3.1]nonane skeleton is significantly influenced by intramolecular interactions, particularly transannular interactions (interactions between non-adjacent atoms across the ring system). wikipedia.org In the twin-chair conformation, steric repulsion between the endo-protons or substituents at the C3 and C7 positions can lead to a flattening of the cyclohexane rings to relieve this strain. This is a well-documented phenomenon in bicyclo[3.3.1]nonane systems. researchgate.netuni-due.de
In this compound, the key transannular interaction would be between the substituent at C3 and the axial proton at C7. The steric bulk of the methyl carboxylate group, particularly in an axial orientation, would induce strain, potentially favoring a conformation where this group is equatorial or causing a distortion of the ring system. While the molecule lacks the functional groups for strong intramolecular hydrogen bonding, weak C-H···O interactions could also play a role in stabilizing certain conformations.
Isotopomer Analysis and Applications in Structural Research
Isotopomer analysis involves the study of molecules that have the same chemical formula but differ in the isotopic composition of their atoms (e.g., ¹²C vs ¹³C, ¹H vs ²H/D). vliz.be The strategic incorporation of stable isotopes serves as a powerful tool in structural research. nih.gov
For this compound, isotopic labeling could be applied in several ways:
NMR Spectroscopy: Deuterium (B1214612) (²H) labeling can simplify complex ¹H NMR spectra by replacing specific protons with deuterium, which is typically not observed in standard ¹H NMR. This can aid in the definitive assignment of overlapping signals. mdpi.com
Mass Spectrometry: Labeling with isotopes like ¹³C or ¹⁸O can be used to trace fragmentation pathways in a mass spectrometer. By knowing the location of the label, one can determine the origin of different fragment ions, which helps to confirm proposed fragmentation mechanisms. nih.gov
Metabolic Studies: In biological contexts, replacing hydrogen with deuterium can increase metabolic stability by strengthening C-H bonds, a phenomenon known as the kinetic isotope effect. This strategy is used in drug design to improve pharmacokinetic properties. mdpi.com
Reaction Mechanisms and Reactivity Profiles of Methyl 9 Oxobicyclo 3.3.1 Nonane 3 Carboxylate
Reaction Chemistry of the C-9 Ketone Functionality
The ketone at the C-9 position is a central feature of the bicyclo[3.3.1]nonane skeleton and exhibits distinct reactivity. Its accessibility and the strain associated with the bicyclic system govern its chemical transformations.
Studies on related bicyclo[3.3.1]nonane-2,9-diones reveal that the C-9 ketone has a higher intrinsic reactivity compared to a ketone at the C-2 position. rsc.org This enhanced reactivity is attributed to the smaller C-C(=O)-C bond angle at C-9 (approximately 111°) compared to C-2 (116-119°), which implies a greater degree of strain and sp2-hybridization distortion. rsc.orgresearchgate.net Consequently, the C-9 position is more susceptible to nucleophilic attack.
Reduction Reactions: The reduction of the C-9 ketone has been investigated using various complex metal hydrides. In the case of bicyclo[3.3.1]nonane-2,9-dione, reduction with agents like sodium borohydride (B1222165) and lithium aluminium hydride shows low regioselectivity between the C-2 and C-9 carbonyls but proceeds with very high diastereoselectivity at each site. rsc.org This suggests that while the energy barriers for attack at either ketone are similar, the facial selectivity of the hydride attack is strongly controlled by the steric environment of the bicyclic frame.
Oxidation Reactions (Baeyer-Villiger): The Baeyer-Villiger oxidation of bicyclo[3.3.1]nonane-2,9-diones using reagents like meta-chloroperbenzoic acid (m-CPBA) demonstrates high regioselectivity. researchgate.net The migratory aptitude is significantly greater for the bridgehead carbon (C-1 or C-5) adjacent to the C-9 ketone than for the methylene (B1212753) carbon (C-2) adjacent to a C-3 ketone. researchgate.net In the oxidation of ethyl 4,9-dioxobicyclo[3.3.1]nonane-2-carboxylate, oxygen insertion occurs preferentially adjacent to the C-9 carbonyl group. researchgate.net This regioselectivity is governed by a combination of kinetic and stereoelectronic factors, including the stability of the tetrahedral intermediate formed during the reaction. researchgate.net
| Substrate | Major Product (Keto Lactone) | Minor Product (Keto Lactone) | Product Ratio (Major:Minor) |
|---|---|---|---|
| Bicyclo[3.3.1]nonane-2,9-dione | Oxygen insertion at C-9 | Oxygen insertion at C-2 | 92 : 8 |
| 7-methyl-bicyclo[3.3.1]nonane-2,9-dione | Oxygen insertion at C-9 | Oxygen insertion at C-2 | 92 : 8 |
Reactivity of the C-3 Carboxylate Group
The methyl carboxylate group at the C-3 position is subject to standard ester chemistry, such as hydrolysis, transesterification, and reduction. However, its reactivity is modulated by the steric hindrance imposed by the bicyclic framework, particularly by the proximity of the endo proton at C-7. The conformation of the ring system can either shield or expose the carboxylate group to attacking reagents.
In reactions involving the C-3 position, the stereochemistry (endo vs. exo) of the carboxylate group is critical. For instance, the presence of a neighboring carboxyl group has been shown to influence the course of Beckmann rearrangements in related bicyclic systems, where it can participate in the reaction by stabilizing intermediates or trapping carbocations. core.ac.uk While specific studies on the C-3 carboxylate of the title compound are limited, it is plausible that it could be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride, or hydrolyzed to the carboxylic acid under acidic or basic conditions.
Mechanistic Studies of Transformations Involving the Bicyclo[3.3.1]nonane Framework
The unique geometry of the bicyclo[3.3.1]nonane system facilitates a range of transformations that are characteristic of its structure.
One of the most notable features of the bicyclo[3.3.1]nonane system is the close proximity of the C-3 and C-7 positions, especially in the double-chair conformation. cdnsciencepub.com This proximity allows for transannular reactions, most commonly in the form of hydride shifts. In carbocationic intermediates generated at C-3 or C-7, a hydride ion can migrate from the opposing carbon. cdnsciencepub.com This phenomenon has been observed in solvolysis reactions of bicyclo[3.3.1]nonyl derivatives. le.ac.uk The efficiency of this transannular hydride shift is highly dependent on the conformation of the rings; a chair-chair or chair-boat conformation brings the C-3 and C-7 hydrogens into close contact, facilitating the transfer. oregonstate.edule.ac.uk Such interactions can lead to the formation of adamantane (B196018) frameworks through cyclization. nih.gov
The bicyclo[3.3.1]nonane skeleton can be involved in or formed from ring expansion and contraction reactions. For instance, certain bicyclic systems can undergo ring expansion under acidic conditions. arkat-usa.org A known example is the chlorinative ring expansion of 1-vinylcycloalkanols with t-butyl hypochlorite, which can be applied to bicyclic systems. oregonstate.edu Conversely, ring contraction reactions have also been observed. For example, oxidative ring contraction of certain bicyclic systems can be influenced by remote substituents. rsc.org The construction of the adamantane skeleton, a tricyclic system, often proceeds through the cyclization of bicyclo[3.3.1]nonane precursors, which can be considered a form of intramolecular ring system expansion. nih.gov
The rigid framework of bicyclo[3.3.1]nonane derivatives makes them prone to various rearrangement reactions, particularly under acidic conditions, to relieve ring strain. The Beckmann rearrangement of oximes derived from bicyclic ketones is a well-studied example. core.ac.ukresearchgate.net In the case of 9-oximinobicyclo[3.3.1]nonane-3-carboxylic acid, the rearrangement leads to the formation of lactams. The stereochemistry of the oxime (syn or anti) and the presence of the neighboring carboxyl group can influence the reaction pathway, sometimes leading to fragmentation products alongside the expected lactam. core.ac.uk For instance, the anti-oxime of a related bicyclo[3.2.1]octane derivative yields a mixture of a lactam (rearrangement product) and a lactone (recyclization product), with the carboxyl group trapping an intermediate cation. core.ac.uk
Investigation of Regioselectivity and Stereoselectivity in Chemical Reactions
The stereochemical rigidity of the bicyclo[3.3.1]nonane framework allows for a high degree of control over the selectivity of chemical reactions.
Regioselectivity: As discussed, Baeyer-Villiger oxidation of diones shows high regioselectivity, favoring reaction at the C-9 position. researchgate.net In contrast, hydride reduction of the same diones exhibits low regioselectivity. rsc.org This highlights how the reaction mechanism (nucleophilic addition vs. rearrangement) dictates the regiochemical outcome.
Stereoselectivity: The facial selectivity of reactions at the C-9 ketone is typically high. Nucleophilic attack, such as hydride reduction, occurs preferentially from the less sterically hindered face of the molecule. rsc.org The stereochemistry of existing substituents on the rings plays a crucial role in directing incoming reagents. For example, tandem Michael-Aldol reactions used to construct the bicyclo[3.3.1]nonane skeleton can proceed with good to high yield and stereoselectivity. ucl.ac.uk Similarly, organocatalytic domino reactions to form related oxabicyclo[3.3.1]nonan-2-ones can create four contiguous stereogenic centers with high stereocontrol. nih.gov
| Reaction Type | Position(s) | Selectivity Type | Observed Outcome | Reference |
|---|---|---|---|---|
| Hydride Reduction | C-2, C-9 (Dione) | Regioselectivity | Low | rsc.org |
| Hydride Reduction | C-2, C-9 (Dione) | Diastereoselectivity | High | rsc.org |
| Baeyer-Villiger Oxidation | C-2, C-9 (Dione) | Regioselectivity | High (favors C-9) | researchgate.net |
| Domino Michael-Acetalization-Michael | Framework construction | Stereoselectivity | High (forms 4 stereocenters) | nih.gov |
Applications of Methyl 9 Oxobicyclo 3.3.1 Nonane 3 Carboxylate in Chemical Synthesis
Building Block for the Synthesis of Complex Organic Molecules
The bicyclo[3.3.1]nonane framework is a prevalent structural motif in a wide array of biologically active natural products and serves as a crucial intermediate in the synthesis of complex molecular structures. semanticscholar.orgucl.ac.uk Methyl 9-oxobicyclo[3.3.1]nonane-3-carboxylate, in particular, offers multiple functional handles—a ketone and an ester—that allow for a variety of chemical transformations. This makes it a versatile starting material for the elaboration of more complex structures. researchgate.net
The synthesis of functionalized bicyclo[3.3.1]nonane derivatives, such as the title compound, can be achieved through several methodologies, including tandem Michael-Aldol reactions and the annulation of cyclohexanone (B45756) enamines with α,β-unsaturated esters. ucl.ac.ukresearchgate.net For instance, the reaction of cyclohexanone enamines with methyl α-(bromomethyl)acrylate has been shown to produce various this compound derivatives. researchgate.net This accessibility allows for its use as a foundational element in synthetic strategies.
The inherent stereochemistry of the bicyclic system can be leveraged to direct subsequent reactions, enabling the synthesis of enantiomerically pure compounds. The ability to control the spatial orientation of substituents on this rigid scaffold is crucial in determining the chemical and biological properties of the resulting molecules. ucl.ac.uk
| Property | Value |
| Molecular Formula | C11H16O3 |
| Molecular Weight | 196.24 g/mol |
| CAS Number | 123405-97-0 |
Precursor in Natural Product Total Synthesis Efforts
The bicyclo[3.3.1]nonane core is a key structural feature in numerous natural products, including the polyprenylated acylphloroglucinols (PPAPs) and various alkaloids. rsc.orgrsc.org Consequently, this compound and its derivatives are valuable precursors in the total synthesis of these complex and often biologically active compounds.
While a direct total synthesis of a natural product starting from the title compound is not extensively documented, the strategic importance of this bicyclic system is well-established. For example, the bicyclo[3.3.1]nonane skeleton is a central feature of Huperzine A, a potent acetylcholinesterase inhibitor. ntu.edu.sg Synthetic approaches towards Huperzine A and its analogues often involve the construction of a functionalized bicyclo[3.3.1]nonane intermediate. ntu.edu.sgnih.gov
Furthermore, the bicyclo[3.3.1]nonane framework is integral to the structure of many Strychnos alkaloids. researchgate.net The synthesis of these intricate molecules often relies on the stereocontrolled assembly of a bicyclo[3.3.1]nonane core, which is later elaborated to the final natural product. researchgate.net The functional groups present in this compound provide the necessary handles for the annulation of additional rings and the introduction of further complexity required for these natural product targets.
Intermediate for the Construction of Diverse Polycyclic Systems
The rigid bicyclo[3.3.1]nonane skeleton of this compound serves as an excellent scaffold for the construction of more elaborate polycyclic systems. Its well-defined three-dimensional structure allows for predictable intramolecular reactions, leading to the formation of bridged and fused ring systems with high stereocontrol.
Cascade reactions, where multiple bonds are formed in a single operation, can be effectively initiated from functionalized bicyclo[3.3.1]nonanes. nih.gov For instance, intramolecular cyclization or tandem reactions can be employed to build additional rings onto the bicyclic core, leading to the rapid assembly of complex polycyclic architectures. researchgate.netresearchgate.net The strategic placement of the ketone and ester functionalities in this compound allows for selective transformations at different positions, guiding the formation of new rings in a controlled manner.
The development of novel synthetic methodologies, such as domino reactions catalyzed by organocatalysts, has further expanded the utility of bicyclic systems in constructing polycyclic frameworks. nih.gov These methods can lead to the formation of multiple stereogenic centers in a single step with high diastereoselectivity, highlighting the potential of intermediates like this compound in the efficient synthesis of complex, three-dimensional molecules.
Advanced Research and Future Directions for Methyl 9 Oxobicyclo 3.3.1 Nonane 3 Carboxylate
Development of Novel Catalytic Systems for Bicyclo[3.3.1]nonane Synthesis
The construction of the bicyclo[3.3.1]nonane skeleton is a central theme in organic synthesis, with new catalytic methods continuously being developed to improve efficiency, stereoselectivity, and substrate scope. thieme-connect.comresearchgate.net A significant area of advancement is the use of organocatalysis. For instance, highly stereoselective syntheses of functionalized bicyclo[3.3.1]nonane derivatives have been achieved through domino reactions catalyzed by modularly designed organocatalysts (MDOs). nih.gov These reactions, such as the Michael-hemiacetalization-Michael sequence, can create multiple contiguous stereogenic centers with high precision. nih.gov
Another emerging frontier is photoredox catalysis, which aligns with the principles of green chemistry by using visible light to drive chemical reactions. rsc.orgresearchgate.net This method allows for the activation of molecules through single electron transfer (SET) pathways, enabling novel tandem cycloisomerization reactions to form the bicyclic core. rsc.org
Acid and base-catalyzed tandem reactions also remain a cornerstone of bicyclo[3.3.1]nonane synthesis. rsc.org Researchers have successfully employed reactions like the Michael addition followed by an intramolecular aldol (B89426) condensation, using catalysts such as TfOH, TMSOTf, or 1,1,3,3-tetramethylguanidine (B143053) (TMG), to construct the bicyclic system from relatively simple precursors like cyclohexanones and α,β-unsaturated aldehydes or ketones. rsc.org
| Catalytic System | Reaction Type | Key Features | Precursors |
| Modularly Designed Organocatalysts (MDOs) | Domino Michael-hemiacetalization-Michael | High stereoselectivity, formation of multiple stereocenters. nih.gov | (E)-3-aryl-2-nitroprop-2-en-1-ols and (E)-7-aryl-7-oxohept-5-enals. nih.gov |
| Photoredox Catalysis | Tandem Cycloisomerization | Utilizes visible light, redox-neutral pathway. rsc.orgresearchgate.net | 2-aminochalcones. rsc.org |
| Acid Catalysis (e.g., TfOH) | Tandem Michael addition-intramolecular aldol condensation | Efficient construction of bicyclo[3.3.1]nonenone core. rsc.org | Diketones and methyl acrolein. rsc.org |
| Base Catalysis (e.g., TMG) | Annulation | Forms bicyclic core from readily available materials. rsc.org | β-keto esters and acrolein. rsc.org |
Further Integration of Computational Chemistry and Experimental Design
The synergy between computational chemistry and experimental synthesis is becoming increasingly vital in advancing bicyclo[3.3.1]nonane chemistry. Computational tools, such as Density Functional Theory (DFT) calculations, are employed to rationalize unexpected reaction outcomes and guide the design of new synthetic routes. For example, DFT calculations have helped explain the formation of bicyclo[3.3.1]nonane scaffolds in cobalt-mediated reactions, suggesting that Co(III) intermediates can undergo rearrangements via hydride shifts under specific conditions.
Molecular modeling and conformational analysis are also crucial for understanding the three-dimensional structure and properties of these rigid bicyclic systems. ucl.ac.uknih.gov Computational experiments using force fields like OPLS3 can predict the most stable conformations (e.g., boat-chair) of complex triketone derivatives, which is essential for designing molecules with specific spatial orientations for interaction with biological targets. ucl.ac.uk Furthermore, computational methods are used to study the chiroptical properties, such as circular dichroism (CD) spectra, of chiral bicyclo[3.3.1]nonane derivatives, correlating their molecular geometry with their spectroscopic signatures. nih.gov This integration allows for a more rational design of enantiomerically pure compounds and a deeper understanding of their stereochemistry. nih.gov
Exploration of New Chemical Transformations and Reactivity Modes
Research into the bicyclo[3.3.1]nonane framework is not limited to its synthesis; a significant effort is also dedicated to exploring its reactivity and transforming it into other valuable molecular architectures. The rigid structure of the bicyclic system allows for stereocontrolled functionalization. thieme-connect.com
One area of exploration involves oxidative rearrangements. For example, thallium(III) nitrate (B79036) has been used to promote the oxidative rearrangement of enantiopure bicyclo[3.3.1]nonane-2,6-dione into chiral tricyclo[4.3.0.0.3,8]nonane-4,5-dione, demonstrating the utility of the bicyclic core as a precursor to more complex cage-like molecules. researchgate.net Similarly, mCPBA-promoted Baeyer–Villiger oxidation of bicyclic ketones provides access to bicyclic lactones, which are versatile intermediates for further synthesis. researchgate.net
Intramolecular addition reactions are another key strategy for elaborating the bicyclo[3.3.1]nonane scaffold. nih.gov Different types of intramolecular additions, including SmI2-mediated reductive cyclizations, base-promoted aldol reactions, and one-pot Mannich reactions, have been used to synthesize sp3-rich chiral bicyclo[3.3.1]nonanes as single diastereomers. nih.gov These transformations are crucial for building molecular libraries for biological screening, as they allow for the introduction of diverse side-chains onto the rigid core. nih.govnih.gov
Sustainable and Green Chemistry Approaches in Bicyclo[3.3.1]nonane Chemistry
The principles of green and sustainable chemistry are increasingly influencing the synthesis of bicyclo[3.3.1]nonane derivatives. researchgate.netvu.lt A key trend is the use of biocatalysis, which employs enzymes or whole-cell systems to perform chemical transformations under mild, environmentally friendly conditions. vu.lttandfonline.com For instance, vegetables such as carrots (Daucus carota) and parsnips (Pastinaca sativa) have been successfully used as biocatalysts for the stereoselective biotransformation of racemic bicyclo[3.3.1]nonane-2,6-diol diacetate. vu.lt Through enzymatic hydrolysis, these plant-based systems can produce optically active monoacetates, offering a green alternative for the preparation of enantiomerically pure compounds. researchgate.netvu.lt
The growing interest in photoredox catalysis, which uses visible light as a renewable energy source, also represents a significant step towards more sustainable synthetic methods. rsc.orgresearchgate.net These reactions often proceed under mild conditions and can reduce the reliance on hazardous reagents. rsc.org By developing these and other eco-friendly methodologies, chemists are working to minimize the environmental impact of synthesizing these valuable and complex molecules.
| Green Chemistry Approach | Method | Example Application | Key Advantage |
| Biocatalysis | Use of whole vegetables (e.g., carrot, parsnip) | Stereoselective hydrolysis of racemic bicyclo[3.3.1]nonane-2,6-diol diacetate. vu.lt | Renewable catalysts, mild reaction conditions, eco-friendly. vu.lt |
| Photoredox Catalysis | Visible-light mediated reactions | Tandem cycloisomerization for bicyclo[3.3.1]nonane core synthesis. rsc.org | Uses light as a renewable energy source, reduces waste. rsc.orgresearchgate.net |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Methyl 9-oxobicyclo[3.3.1]nonane-3-carboxylate and its derivatives?
- Methodological Answer : A widely used method involves the reaction of tert-butyl 4-oxopiperidine-1-carboxylate with benzylamine and paraformaldehyde in methanol under reflux conditions. Key steps include dropwise addition of reagents, sequential heating (1 hour and 5 hours reflux), and solvent evaporation to isolate the bicyclic product . Derivatives can be synthesized by substituting benzylamine with other amines or modifying carbonyl precursors, as seen in tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo analogs .
Q. How can researchers characterize the structural and stereochemical properties of this compound?
- Methodological Answer :
- X-ray crystallography : Determines absolute configuration and hydrogen-bonding patterns (e.g., endo vs. exo acid lactol formation) .
- NMR spectroscopy : Assigns stereochemistry by analyzing coupling constants and splitting patterns, particularly for bicyclic protons .
- Chiral HPLC : Resolves enantiomeric purity, critical for pharmacological studies .
- Hirshfeld surface analysis and DFT calculations : Validate intermolecular interactions and electronic properties, as demonstrated in related diazabicyclo compounds .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., NMR vs. X-ray crystallography) for this compound be resolved?
- Methodological Answer : Spectral discrepancies often arise from tautomeric equilibria or hydrogen-bonding variations. For example, the endo acid form exhibits distinct hydrogen-bonding networks compared to the exo lactol tautomer . To reconcile
- Perform temperature-dependent NMR studies to monitor dynamic equilibria.
- Use DFT calculations to model electronic environments and compare with experimental spectra .
- Re-crystallize under controlled pH conditions to isolate dominant tautomers for X-ray validation .
Q. What methodological strategies optimize enantiomeric purity during synthesis?
- Methodological Answer :
- Chiral auxiliaries : Incorporate enantiopure amines (e.g., benzylamine derivatives) during cyclization to bias stereochemical outcomes .
- Enantioselective catalysis : Use transition-metal catalysts or organocatalysts to enhance asymmetric induction.
- Purification : Employ chiral HPLC or polarimetry to assess and isolate enantiomers, as applied in tert-butyl 7-benzyl-3,7-diazabicyclo derivatives .
Q. How can researchers analyze the stability of this compound under varying conditions?
- Methodological Answer :
- pH-dependent stability : Monitor lactol formation via HPLC under acidic conditions (e.g., 0.1 M HCl) to assess hydrolytic sensitivity .
- Accelerated degradation studies : Expose the compound to heat (40–60°C) and humidity, followed by LC-MS to identify degradation products.
- Storage optimization : Store at –20°C with desiccants to minimize moisture-induced tautomerization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
